molecular formula C5H8O2S B12312265 Thiabicyclo[3.1.0]hexane-3,3-dione, cis

Thiabicyclo[3.1.0]hexane-3,3-dione, cis

Cat. No.: B12312265
M. Wt: 132.18 g/mol
InChI Key: TXRKRQNSAQKHTO-UHFFFAOYSA-N
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Description

Thiabicyclo[3.1.0]hexane-3,3-dione, cis is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
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Biological Activity

Thiabicyclo[3.1.0]hexane-3,3-dione, cis (CAS 30988-34-2), is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC5_5H8_8O2_2S
Molar Mass132.18 g/mol
Density1.405 ± 0.06 g/cm³ (Predicted)
Boiling Point1023.9 ± 33.0 °C (Predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its potential applications in pharmaceuticals.

Synthesis

The synthesis of thiabicyclo[3.1.0]hexane-3,3-dione has been explored in various studies. One notable approach involves constructing carbocyclic nucleosides using this compound as a pseudosugar surrogate. The resulting nucleosides demonstrated stability compared to their epoxy counterparts, which were prone to ring-opening reactions due to intramolecular enol base attacks .

Antiviral Activity

Research on the antiviral properties of thiabicyclo[3.1.0]hexane derivatives indicates that while some epoxy derivatives exhibit antiviral activity against herpes simplex virus types 1 and 2 and human cytomegalovirus, the cis form of thiabicyclo[3.1.0]hexane-3,3-dione does not show such activity . This lack of antiviral efficacy suggests that modifications to the structure may be necessary for enhancing biological activity.

Anticancer Potential

A study investigating the effects of various compounds on cancer cell lines found that certain derivatives related to thiabicyclo structures exhibited promising anti-proliferative effects. However, specific data on thiabicyclo[3.1.0]hexane-3,3-dione's direct anticancer activity remains limited and warrants further investigation.

Case Studies

Case Study 1: Synthesis of Carbocyclic Nucleosides
In a study by Elhalem et al., the synthesis of carbocyclic nucleosides based on thiabicyclo[3.1.0]hexane was reported. These compounds were synthesized to evaluate their potential as antiviral agents but were found to lack activity against common viral pathogens despite their structural novelty and stability .

Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that structural modifications can significantly influence the biological activity of bicyclic compounds similar to thiabicyclo[3.1.0]hexane-3,3-dione. For instance, variations in substituents on the bicyclic core can enhance binding affinity to specific receptors or improve pharmacokinetic profiles, which are critical for therapeutic efficacy .

Properties

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide

InChI

InChI=1S/C5H8O2S/c6-8(7)2-4-1-5(4)3-8/h4-5H,1-3H2

InChI Key

TXRKRQNSAQKHTO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CS(=O)(=O)C2

Origin of Product

United States

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